![molecular formula C17H26N2O2 B5573518 2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide](/img/structure/B5573518.png)
2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.199428076 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antisecretory Activity in Gastric Acid Secretion
Compounds structurally similar to 2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide have been investigated for their potential antisecretory activity. A study by Ueda et al. (1991) found that related compounds showed significant activity against histamine-induced gastric acid secretion in rats. These findings suggest potential therapeutic applications in treating conditions related to excessive gastric acid secretion (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Inhibition of Membrane-bound Phospholipase A2
A series of compounds, including those similar to this compound, were prepared and evaluated as inhibitors of membrane-bound phospholipase A2. Oinuma et al. (1991) discovered that certain N-(phenylalkyl)piperidine derivatives were potent inhibitors, demonstrating significant reductions in myocardial infarction size in rats. This finding suggests a potential role in cardiovascular therapeutic research (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).
Potential Anticancer Applications
Research has explored the potential applications of similar compounds in cancer therapy. Wu et al. (2006) studied the pharmacokinetics and metabolism of a related compound in rats, highlighting its low clearance and moderate distribution, which could be indicative of its potential as a therapeutic agent in androgen-dependent diseases (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Synthesis and Biological Evaluation of Related Compounds
A study by Yamali et al. (2016) on phenolic bis Mannich bases, which are structurally similar, evaluated their cytotoxic and enzyme inhibitory effects. This research is crucial for developing new anticancer drugs and better enzyme inhibitors (Yamali, Gul, Sakagami, & Supuran, 2016).
Neuroprotective Applications
Compounds structurally related to this compound have also been studied for their neuroprotective properties. Chenard et al. (1995) identified a potent NMDA antagonist with potential as a neuroprotective agent, indicating possible applications in treating neurological disorders (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).
Eigenschaften
IUPAC Name |
2-phenoxy-N-(3-piperidin-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-15(21-16-9-4-2-5-10-16)17(20)18-11-8-14-19-12-6-3-7-13-19/h2,4-5,9-10,15H,3,6-8,11-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBKVDXGBBXVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide](/img/structure/B5573435.png)
![N-cyclopentyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5573441.png)

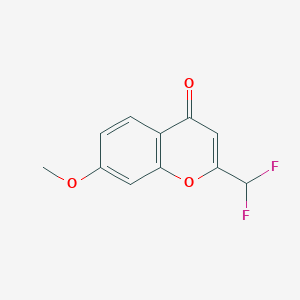
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5573469.png)
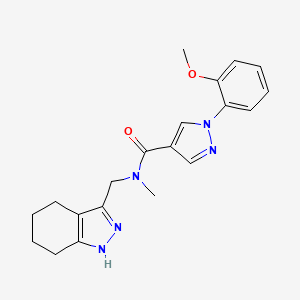
![2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5573480.png)
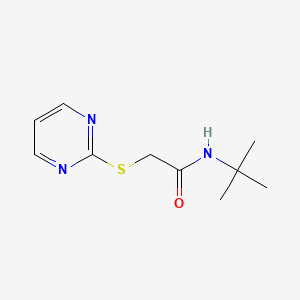
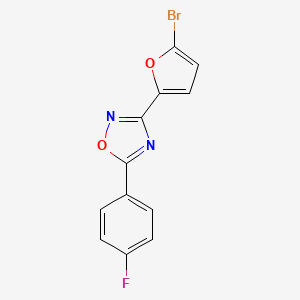
![2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5573521.png)
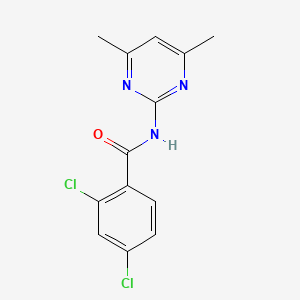
![2-(4-chlorophenoxy)-N-{[(2-furylmethyl)amino]carbonyl}acetamide](/img/structure/B5573538.png)
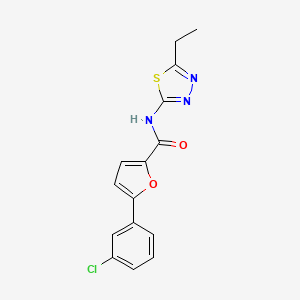
![1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-3-piperidinecarboxamide](/img/structure/B5573556.png)
